molecular formula C16H23N3OS B433273 1-Adamantyl-[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]methanone CAS No. 340809-14-5

1-Adamantyl-[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]methanone

Katalognummer: B433273
CAS-Nummer: 340809-14-5
Molekulargewicht: 305.4g/mol
InChI-Schlüssel: HHDMAKDBPXTCHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Adamantyl-[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]methanone is a synthetic organic compound that features a unique combination of adamantane and thiazole moieties

Eigenschaften

CAS-Nummer

340809-14-5

Molekularformel

C16H23N3OS

Molekulargewicht

305.4g/mol

IUPAC-Name

1-adamantyl-[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]methanone

InChI

InChI=1S/C16H23N3OS/c1-2-18-15-19-14(17)12(21-15)13(20)16-6-9-3-10(7-16)5-11(4-9)8-16/h9-11H,2-8,17H2,1H3,(H,18,19)

InChI-Schlüssel

HHDMAKDBPXTCHI-UHFFFAOYSA-N

SMILES

CCNC1=NC(=C(S1)C(=O)C23CC4CC(C2)CC(C4)C3)N

Kanonische SMILES

CCNC1=NC(=C(S1)C(=O)C23CC4CC(C2)CC(C4)C3)N

Löslichkeit

2 [ug/mL]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Adamantyl-[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.

    Introduction of the Adamantane Group: Coupling the adamantane moiety to the thiazole ring through a nucleophilic substitution reaction.

    Amination: Introducing the amino groups through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-Adamantyl-[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the thiazole ring or the amino groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Adamantyl-[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]methanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with microbial cell processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

    Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and various thiazole-based drugs.

Uniqueness

1-Adamantyl-[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]methanone is unique due to its combination of adamantane and thiazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.